ZAPA -

ZAPA

Catalog Number: EVT-1550732
CAS Number:
Molecular Formula: C4H6N2O2S
Molecular Weight: 146.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ZAPA, also known as ZapA, is a significant protein primarily associated with bacterial cell division, particularly in Escherichia coli and Proteus mirabilis. It plays a crucial role in stabilizing the Z-ring during cytokinesis, which is essential for proper cell division. ZapA is classified as a cell division protein and has been identified as a member of the serralysin metalloprotease family, indicating its enzymatic capabilities in degrading various substrates.

Source and Classification

ZapA is derived from various bacterial species, notably E. coli and P. mirabilis. In E. coli, it is encoded by the gene zapA, which is located on the chromosome and comprises 330 base pairs, resulting in a protein of 109 amino acids. The classification of ZapA includes:

  • Biological Role: Cell division protein
  • Chemical Role: Bronsted acid, capable of donating protons to acceptors (Bronsted bases) .
  • Protein Family: Serralysin metalloprotease family, indicating its function in hydrolyzing peptide bonds .
Synthesis Analysis

Methods of Synthesis

The synthesis of ZapA involves recombinant DNA technology where the zapA gene is cloned into expression vectors. Common methods include:

  • Cloning: The zapA gene is amplified using polymerase chain reaction (PCR) and inserted into plasmids.
  • Expression Systems: Typically expressed in E. coli strains that facilitate high-level protein production.
  • Purification: Following expression, ZapA is purified using affinity chromatography techniques to isolate the protein based on its unique properties.

Technical Details

ZapA synthesis requires specific conditions for optimal expression, including temperature control and induction with agents like isopropyl β-D-1-thiogalactopyranoside (IPTG). The purification process often includes steps such as:

  • Lysis of bacterial cells
  • Centrifugation to remove debris
  • Chromatographic techniques to isolate ZapA based on its molecular weight and charge.
Molecular Structure Analysis

Structure

The molecular structure of ZapA has been elucidated through X-ray crystallography. It consists of two main domains:

  1. N-terminal globular domain: Essential for interaction with FtsZ, a key protein in bacterial cell division.
  2. C-terminal coiled-coil domain: Important for dimerization and stabilization within the Z-ring structure .

Data

The molecular weight of ZapA is approximately 54 kDa, and it exhibits specific binding affinities to other proteins involved in cell division. The structural data reveal critical interactions that facilitate its role in cytokinesis.

Chemical Reactions Analysis

Reactions

ZapA exhibits proteolytic activity, hydrolyzing various protein substrates including immunoglobulins and antimicrobial peptides. Notable reactions include:

  • Cleavage of immunoglobulin A (IgA) and immunoglobulin G (IgG), contributing to bacterial virulence by evading host immune responses.
  • Hydrolysis of antimicrobial peptides such as hBD1 and LL-37, which are crucial for innate immunity .

Technical Details

The enzymatic activity of ZapA can be quantified using high-performance liquid chromatography (HPLC) to measure substrate degradation rates. The reaction conditions typically include buffer systems optimized for pH and ionic strength to enhance enzyme activity.

Mechanism of Action

ZapA functions primarily by stabilizing the Z-ring during bacterial cell division. Its mechanism involves:

  • Binding to FtsZ: Facilitating the assembly of the Z-ring at the mid-cell division site.
  • Regulation: Interacting with other proteins like ZapB that sense nucleoid positioning, ensuring correct Z-ring placement .

Data

Experimental data indicate that strains lacking ZapA exhibit significantly reduced virulence and survival rates in host environments, underscoring its critical role in pathogenicity .

Physical and Chemical Properties Analysis

Physical Properties

ZapA appears as a soluble protein under physiological conditions with a typical stability profile at moderate temperatures. Its solubility facilitates its function within the cytoplasm during cell division.

Chemical Properties

ZapA's chemical properties include:

  • Enzymatic Activity: Exhibits metalloprotease activity requiring zinc ions for catalysis.
  • Stability: Maintains structural integrity under varying pH levels but may denature under extreme conditions.

Relevant data on stability and activity can be derived from kinetic studies measuring reaction rates under different environmental conditions.

Applications

Scientific Uses

ZapA has several applications in microbiology and biotechnology:

  • Pathogenicity Studies: Understanding its role in bacterial infections aids in developing therapeutic strategies against uropathogenic strains.
  • Biotechnological Applications: Potential use in synthetic biology for engineering bacteria with desired traits related to cell division.
  • Drug Development: Targeting ZapA could lead to novel antimicrobial agents aimed at disrupting bacterial cell division mechanisms.

Properties

Product Name

ZAPA

IUPAC Name

3-carbamimidoylsulfanylprop-2-enoic acid

Molecular Formula

C4H6N2O2S

Molecular Weight

146.17 g/mol

InChI

InChI=1S/C4H6N2O2S/c5-4(6)9-2-1-3(7)8/h1-2H,(H3,5,6)(H,7,8)

InChI Key

QEYNZJBVNYDZKZ-UHFFFAOYSA-N

Synonyms

3-((aminoiminomethyl)thio)-2-propenoic acid
3-((aminoiminomethyl)thio)-2-propenoic acid monohydrobromide
3-((aminoiminomethyl)thio)-2-propenoic acid monohydrochloride, (Z)-isomer
3-((aminoiminomethyl)thio)-2-propenoic acid, (E)-isomer
ZAPA

Canonical SMILES

C(=CSC(=N)N)C(=O)O

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